molecular formula C26H27N5OS2 B2830155 N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1358224-58-4

N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Número de catálogo B2830155
Número CAS: 1358224-58-4
Peso molecular: 489.66
Clave InChI: VUGYKSQFBKZFNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H27N5OS2 and its molecular weight is 489.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) outlines a synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research provides a foundational approach for the synthesis of complex molecules, potentially including the compound , by acetylation and nucleophilic substitution reactions, followed by characterization through spectral analyses such as FT IR, 1H NMR spectroscopy, and mass spectroscopy. These methods are crucial for investigating the compound's pharmacological activities in future studies (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Antimicrobial Applications

The synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, as explored by I. Singh et al. (2010), demonstrate the potential antimicrobial applications of compounds with similar structural features. These compounds were prepared through condensation and tested for their antibacterial activity, indicating the potential for related compounds to serve as bases for developing new antimicrobial agents (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, & Ashok Kumar, 2010).

Neurodegenerative Disease Research

Research by Weihua Liu et al. (2022) on benzothiazole–isoquinoline derivatives highlights the exploration of multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. Their study synthesized a series of compounds tested for inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), demonstrating significant potential in treating conditions like Alzheimer's disease and related neurodegenerative disorders. This suggests that compounds with structural similarities could be investigated for similar applications (Weihua Liu et al., 2022).

Enzyme Inhibition for Cancer Therapy

The novel cytochrome P450 bioactivation study by R. Subramanian et al. (2011) on kinase inhibitors containing a terminal phenyl acetylene moiety, including the formation of oxidative products in the presence of N-acetyl cysteine or glutathione, offers insight into the enzymatic pathways that could be targeted for cancer therapy. The identification of metabolites through MS and NMR characterizes the potential pathway alterations that compounds similar to the one could induce, providing a foundation for cancer treatment research (R. Subramanian et al., 2011).

Propiedades

IUPAC Name

N-(4-butylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5OS2/c1-2-3-6-18-9-11-21(12-10-18)29-22(32)16-33-25-23-24(27-17-28-25)30-26(34-23)31-14-13-19-7-4-5-8-20(19)15-31/h4-5,7-12,17H,2-3,6,13-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYKSQFBKZFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.